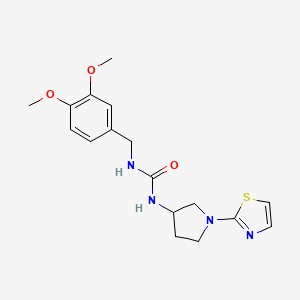
1-(3,4-Dimethoxybenzyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives as potential anticancer agents has been a focus of recent research. In one study, a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity while reducing acute oral toxicity. The synthesized compounds were evaluated for their ability to inhibit PI3Ks and mTORC1, and one particular compound with a 2-(dialkylamino)ethylurea moiety showed promising results in both antiproliferative activity and reduced toxicity .
Molecular Structure Analysis
The molecular structure of these urea derivatives is crucial for their function as anticancer agents. The compounds synthesized in the study mentioned above contain a benzothiazole moiety, which is known for its antiproliferative properties. The presence of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole is particularly significant, as it contributes to the compound's ability to inhibit PI3K and mTOR, which are important targets in cancer therapy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of urea linkages between the alkyl group and the benzothiazole-substituted pyridine. The synthesis process would require careful control of reaction conditions to ensure the formation of the desired products with the correct substitution patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are essential for their biological activity and pharmacokinetic profile. While specific properties such as solubility, stability, and melting point are not provided, the reduced acute oral toxicity of the compounds suggests that the modifications in their structure have favorably altered their physicochemical properties to enhance their safety profile. The antiproliferative activities of these compounds against various cancer cell lines, including HCT116, MCF-7, U87 MG, and A549, indicate that they possess the necessary properties to enter cells and exert their inhibitory effects on PI3K and mTOR .
Case Studies and Biological Evaluation
The biological evaluation of these compounds has shown that they have significant antiproliferative effects on cancer cell lines. For instance, compound 2f was able to effectively inhibit tumor growth in a mice S180 homograft model, demonstrating the potential of these compounds as anticancer agents. Another study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib . These case studies highlight the therapeutic potential of urea derivatives in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on compounds with similar structural motifs, such as urea derivatives and those containing thiazole and pyrrolidine groups, often focuses on their synthesis and structural characterization. For instance, studies have developed methods for synthesizing various urea derivatives with potential applications in medicinal chemistry and materials science. These compounds are characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy to determine their molecular structure and the nature of their intramolecular interactions (Grunder-Klotz & Ehrhardt, 1991).
Bioactivities and Applications
Compounds containing urea, thiazole, and dimethoxybenzyl groups have been studied for their biological activities, including fungicidal, anticancer, and antioxidant properties. For example, certain urea derivatives exhibit excellent fungicidal activities against various pathogens, suggesting potential applications in agriculture and pharmaceuticals (Song et al., 2008). Additionally, derivatives of thiazole have shown significant antioxidant activities, implying their usefulness in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).
Materials Science and Optoelectronics
In materials science, derivatives similar to "1-(3,4-Dimethoxybenzyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea" have been explored for their optoelectronic properties. Compounds with thiazolothiazole moieties, for example, exhibit strong fluorescence and reversible electrochromism, making them attractive for applications in optoelectronic devices, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-23-14-4-3-12(9-15(14)24-2)10-19-16(22)20-13-5-7-21(11-13)17-18-6-8-25-17/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCETOTBLBCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


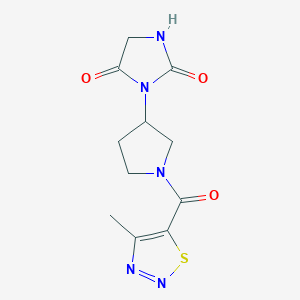
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)
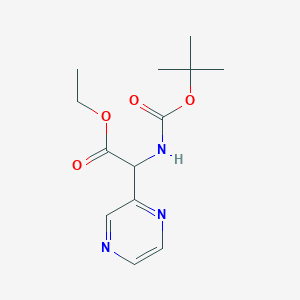
![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)
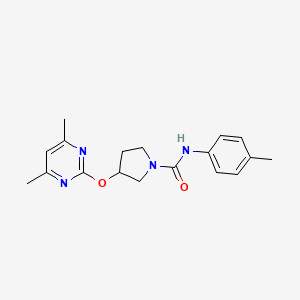

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)

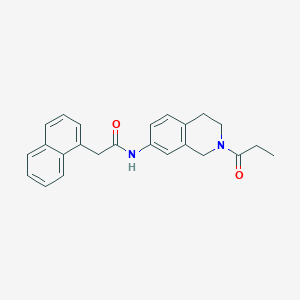

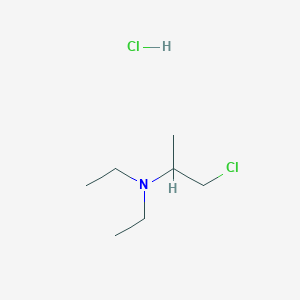
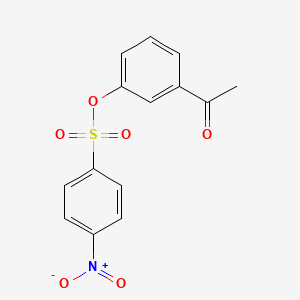
![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)